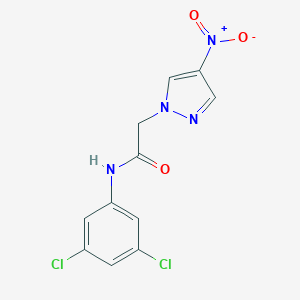
N-(3,5-dichlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide, also known as DNP or DNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(3,5-dichlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. Specifically, N-(3,5-dichlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide has been found to exhibit a wide range of biochemical and physiological effects, including antitumor, anti-inflammatory, and analgesic effects. It has also been shown to inhibit the proliferation of cancer cells and induce cell death in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(3,5-dichlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide in lab experiments is its wide range of biological activities, which makes it a useful tool for studying various cellular processes. However, one of the limitations of using N-(3,5-dichlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for research on N-(3,5-dichlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide, including the development of novel N-(3,5-dichlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide derivatives with improved biological activity and lower toxicity. Additionally, further studies are needed to elucidate the mechanism of action of N-(3,5-dichlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide and its potential applications in various fields, including cancer research and drug discovery.
Conclusion:
In conclusion, N-(3,5-dichlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. Although there are some limitations to using N-(3,5-dichlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide in lab experiments, it remains a useful tool for studying various cellular processes. Further research is needed to fully understand the mechanism of action of N-(3,5-dichlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide and its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-(3,5-dichlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide involves the reaction of 3,5-dichloroaniline with 4-nitro-1H-pyrazole-1-acetic acid in the presence of an appropriate coupling agent. The resulting product is then purified by recrystallization to obtain pure N-(3,5-dichlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide.
Aplicaciones Científicas De Investigación
N-(3,5-dichlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Propiedades
Nombre del producto |
N-(3,5-dichlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide |
|---|---|
Fórmula molecular |
C11H8Cl2N4O3 |
Peso molecular |
315.11 g/mol |
Nombre IUPAC |
N-(3,5-dichlorophenyl)-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C11H8Cl2N4O3/c12-7-1-8(13)3-9(2-7)15-11(18)6-16-5-10(4-14-16)17(19)20/h1-5H,6H2,(H,15,18) |
Clave InChI |
PKMRWBPQIKTAOB-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213535.png)
![4-bromo-1,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213537.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide](/img/structure/B213540.png)
![N-(4-chlorophenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213541.png)


![N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213547.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213550.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B213551.png)